molecular formula C14H17ClN4OS B2748366 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate CAS No. 2380032-65-3

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate

Cat. No. B2748366
CAS RN: 2380032-65-3
M. Wt: 324.83
InChI Key: GOULGRWVGSYJLV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been investigated for its synthesis processes and biological activities. For instance, a study detailed the synthesis of N-substituted-3-chloro-2-azetidinones, exploring the biological activity against various microorganisms, indicating its potential in antimicrobial applications (Chavan & Pai, 2007). Another research focused on the synthesis, molecular properties prediction, and antimicrobial activity of imidazolyl Schiff bases, triazoles, and azetidinones, highlighting the compound's role in developing new antimicrobial agents (Rekha et al., 2019).

Green Synthesis Methods

Research has also been conducted on green synthesis methods involving the compound. A study presented a solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Brønsted acidic ionic liquid as a novel and reusable catalyst, demonstrating an environmentally friendly approach to synthesizing complex molecules (Davoodnia et al., 2010).

Antimicrobial and Antitumor Effects

Further research into the compound's derivatives has shown promising antimicrobial and antitumor effects. For instance, the synthesis and evaluation of benzimidazole–thiazole derivatives as anticancer agents provided insights into their potential for treating various cancer types (Nofal et al., 2014). Another study focused on the antimicrobial activity of imidazothiazole derivatives of benzofuran, underscoring the compound's utility in developing new antimicrobial agents (Shankerrao et al., 2017).

Safety and Hazards

As for the safety and hazards of imidazole and its derivatives, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Given the broad range of biological activities of imidazole derivatives, there is a great potential for the development of new drugs that overcome the problems of antimicrobial resistance . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

6-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4S.H2O/c1-10-7-11(15)8-12-13(10)18-14(20-12)17-3-2-5-19-6-4-16-9-19;/h4,6-9H,2-3,5H2,1H3,(H,17,18);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOULGRWVGSYJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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